

Technical Guide: Physical Characteristics of 4-Piperidin-1-ylbenzonitrile

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Compound of Interest

Compound Name: 4-Piperidin-1-ylbenzonitrile

Cat. No.: B072181

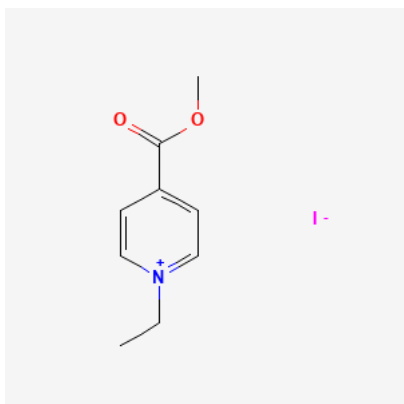
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of **4-Piperidin-1-ylbenzonitrile**, a key intermediate in organic synthesis and drug discovery. The information presented herein is intended to support research and development activities by providing detailed data and experimental protocols.

Chemical Identity

- IUPAC Name: 4-(Piperidin-1-yl)benzonitrile
- CAS Number: 1204-85-9
- Molecular Formula: $C_{12}H_{14}N_2$
- Molecular Weight: 186.26 g/mol
- Chemical Structure:



Quantitative Physical Data

The following table summarizes the key physical properties of **4-Piperidin-1-ylbenzonitrile**.

Property	Value	Notes
Physical Form	Solid	At room temperature.
Melting Point	69-72 °C	
Boiling Point	Not available	
Solubility	Soluble in polar aprotic solvents (e.g., DMSO, DMF). Poorly soluble in water.	The piperidine moiety contributes to some polarity, while the benzonitrile group is nonpolar.
Purity	≥95%	Commercially available purity.

Spectral Data

The following tables present the characteristic spectral data for **4-Piperidin-1-ylbenzonitrile**, crucial for its identification and characterization.

¹H NMR Spectroscopy

- Solvent: CDCl₃
- Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5	d	2H	Aromatic protons ortho to -CN
~6.9	d	2H	Aromatic protons ortho to piperidine
~3.3	t	4H	Piperidine protons adjacent to N
~1.7	m	6H	Remaining piperidine protons

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

- Solvent: CDCl₃
- Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~153	Quaternary aromatic carbon attached to piperidine
~133	Aromatic CH ortho to -CN
~120	Quaternary aromatic carbon of the nitrile group
~119	Aromatic CH ortho to piperidine
~100	Quaternary aromatic carbon attached to -CN
~50	Piperidine carbons adjacent to N
~25	Piperidine carbon para to N
~24	Piperidine carbons meta to N

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2220	Strong	C≡N (nitrile) stretch
~1600, ~1520	Medium-Strong	C=C aromatic ring stretches
~1240	Strong	C-N stretch
~2930, ~2850	Medium	C-H (aliphatic) stretches
~3050	Weak	C-H (aromatic) stretch

Mass Spectrometry

- Ionization Mode: Electron Ionization (EI)

m/z	Interpretation
186	[M] ⁺ (Molecular ion)
185	[M-H] ⁺
157	[M-C ₂ H ₅] ⁺
130	[M-C ₄ H ₈] ⁺

Experimental Protocols

Detailed methodologies for key characterization techniques are provided below.

Synthesis of 4-Piperidin-1-ylbenzonitrile

This protocol describes a common method for the synthesis of **4-Piperidin-1-ylbenzonitrile** via nucleophilic aromatic substitution.

Materials:

- 4-Fluorobenzonitrile or 4-Chlorobenzonitrile
- Piperidine
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 4-fluorobenzonitrile (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
- Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford **4-Piperidin-1-ylbenzonitrile**.

Melting Point Determination

Apparatus:

- Melting point apparatus

- Capillary tubes (sealed at one end)

Procedure:

- Finely powder a small amount of the purified **4-Piperidin-1-ylbenzonitrile**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a rate of 10-15 °C/minute for a preliminary determination.
- Observe the approximate melting range.
- For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate (1-2 °C/minute) starting from about 10 °C below the approximate melting point.
- Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point of the sample.

NMR Sample Preparation

Materials:

- **4-Piperidin-1-ylbenzonitrile** (5-10 mg)
- Deuterated chloroform (CDCl_3 , ~0.6 mL)
- NMR tube (5 mm)
- Pipette
- Vortex mixer

Procedure:

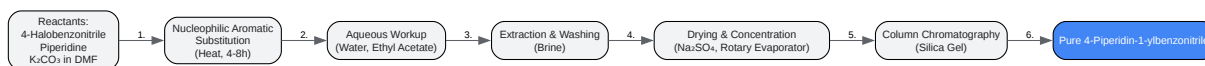
- Weigh approximately 5-10 mg of the purified **4-Piperidin-1-ylbenzonitrile** and place it in a clean, dry vial.

- Add approximately 0.6 mL of CDCl_3 to the vial.
- Gently vortex the vial to dissolve the solid completely.
- Using a pipette, transfer the solution into a 5 mm NMR tube.
- Ensure the height of the solution in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).
- Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **4-Piperidin-1-ylbenzonitrile**.



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